methyl 5-cyclopropyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide
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Overview
Description
Methyl 5-cyclopropyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide is a chemical compound with the molecular formula C8H10N2O4S and a molecular weight of 230.24 g/mol . This compound belongs to the class of thiadiazines, which are heterocyclic compounds containing a sulfur and nitrogen atom in a six-membered ring. Thiadiazines have been studied for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of methyl 5-cyclopropyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of cyclopropylamine, carbon disulfide, and methyl chloroformate in the presence of a base to form the desired thiadiazine ring . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
Methyl 5-cyclopropyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Scientific Research Applications
Methyl 5-cyclopropyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-cyclopropyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell signaling, metabolism, or gene expression . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 5-cyclopropyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide can be compared with other similar compounds, such as:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its diverse pharmacological activities, including antimicrobial and antihypertensive properties.
4-Cyclopropyl-3,4-dihydro-2H-1,2,4-pyridothiadiazine dioxides: These compounds are studied for their potential as positive allosteric modulators of receptors.
6-Chloro-4-hydroxy-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide: This compound has applications in medicinal chemistry and agrochemicals.
This compound stands out due to its unique cyclopropyl group, which may confer distinct chemical and biological properties compared to other thiadiazine derivatives .
Biological Activity
Methyl 5-cyclopropyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide (CAS No. 1011397-54-8) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C8H10N2O4S
- Molecular Weight : 230.24 g/mol
- IUPAC Name : this compound
- Canonical SMILES : COC(=O)C1=NS(=O)(=O)NC(=C1)C2CC2
Biological Activity Overview
The biological activity of this compound has been evaluated primarily in the context of its anticancer and antimicrobial properties. The following sections detail the findings from various studies.
Anticancer Activity
Recent studies have highlighted the potential of thiadiazine derivatives as anticancer agents. This compound has shown promising cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (Breast cancer) | Not yet established | Potential KSP inhibitor |
HepG2 (Liver cancer) | Not yet established | Potential inhibition of cell cycle progression |
The compound's mechanism of action is hypothesized to involve inhibition of key proteins involved in cell cycle regulation and apoptosis induction. Further studies are required to elucidate the specific pathways affected.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Thiadiazine derivatives are known for their diverse biological activities, including antibacterial and antifungal effects.
Table 2: Antimicrobial Activity Data
Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | TBD |
Escherichia coli | TBD |
These preliminary results suggest that this compound may possess significant antibacterial properties; however, detailed MIC studies are pending.
Case Studies and Research Findings
In a study focused on the synthesis of novel thiadiazole-based compounds for anticancer activity, derivatives similar to methyl 5-cyclopropyl-2H-1,2,6-thiadiazine were shown to exhibit significant growth inhibition in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis .
Another research effort evaluated the structure–activity relationship (SAR) of thiadiazole compounds and indicated that modifications to the thiadiazole ring significantly influenced their biological activity . This suggests that further chemical modifications to methyl 5-cyclopropyl-2H-1,2,6-thiadiazine could enhance its therapeutic potential.
Properties
Molecular Formula |
C8H10N2O4S |
---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
methyl 3-cyclopropyl-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylate |
InChI |
InChI=1S/C8H10N2O4S/c1-14-8(11)7-4-6(5-2-3-5)9-15(12,13)10-7/h4-5,9H,2-3H2,1H3 |
InChI Key |
GKPSAEIPBHCSEB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NS(=O)(=O)NC(=C1)C2CC2 |
Origin of Product |
United States |
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